molecular formula C18H18N4O2 B7664253 2-cyclobutyloxy-N-(5-methyl-1H-indazol-6-yl)pyridine-4-carboxamide

2-cyclobutyloxy-N-(5-methyl-1H-indazol-6-yl)pyridine-4-carboxamide

Cat. No.: B7664253
M. Wt: 322.4 g/mol
InChI Key: YSXCAUWYHWZEGP-UHFFFAOYSA-N
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Description

2-cyclobutyloxy-N-(5-methyl-1H-indazol-6-yl)pyridine-4-carboxamide, also known as CBIQ, is a novel chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CBIQ has been shown to exhibit promising anti-cancer and anti-inflammatory properties, making it a potential candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 2-cyclobutyloxy-N-(5-methyl-1H-indazol-6-yl)pyridine-4-carboxamide is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cancer and inflammation. This compound has been shown to inhibit the activity of enzymes involved in cell proliferation and survival, such as Akt and mTOR, as well as inhibit the NF-κB signaling pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including inhibition of cell proliferation and survival, induction of apoptosis, and inhibition of pro-inflammatory cytokine and chemokine production. Additionally, this compound has been shown to exhibit low toxicity in normal cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-cyclobutyloxy-N-(5-methyl-1H-indazol-6-yl)pyridine-4-carboxamide is its versatility in various research applications, including cancer and inflammation research. Additionally, this compound has been shown to exhibit low toxicity in normal cells, making it a safer alternative to other anti-cancer drugs. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of 2-cyclobutyloxy-N-(5-methyl-1H-indazol-6-yl)pyridine-4-carboxamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the final product. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in other diseases. Finally, the development of new drug delivery systems for this compound could improve its solubility and bioavailability, making it a more effective anti-cancer and anti-inflammatory agent.

Synthesis Methods

2-cyclobutyloxy-N-(5-methyl-1H-indazol-6-yl)pyridine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-cyclobutyloxy-4-aminopyridine with 5-methyl-1H-indazole-6-carboxylic acid, followed by the addition of a carbodiimide reagent to form the amide bond. The final product is obtained after purification and characterization using various analytical techniques.

Scientific Research Applications

2-cyclobutyloxy-N-(5-methyl-1H-indazol-6-yl)pyridine-4-carboxamide has been extensively studied for its potential therapeutic applications in cancer and inflammation. In cancer research, this compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
In inflammation research, this compound has been shown to exhibit potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. This makes this compound a potential candidate for the development of new anti-inflammatory drugs.

Properties

IUPAC Name

2-cyclobutyloxy-N-(5-methyl-1H-indazol-6-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-11-7-13-10-20-22-16(13)9-15(11)21-18(23)12-5-6-19-17(8-12)24-14-3-2-4-14/h5-10,14H,2-4H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXCAUWYHWZEGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1NC(=O)C3=CC(=NC=C3)OC4CCC4)NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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